A Comprehensive Technical Guide to the Molecular Weight of Deuterated 2-Deschloro Aripiprazole
A Comprehensive Technical Guide to the Molecular Weight of Deuterated 2-Deschloro Aripiprazole
Abstract
This technical guide provides a detailed examination of the molecular weight of deuterated 2-Deschloro Aripiprazole, a critical parameter in pharmaceutical research and development. The document outlines the foundational principles of molecular weight and isotopic labeling, leading to a systematic methodology for calculating the molecular weight of various deuterated isotopologues of 2-Deschloro Aripiprazole. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical application in analytical chemistry and drug metabolism studies.
Introduction to Aripiprazole and its Analogs
The Pharmacological Profile of Aripiprazole
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological profile contributes to its efficacy and tolerability.
2-Deschloro Aripiprazole: An Important Reference Compound
2-Deschloro Aripiprazole is a key impurity and metabolite of Aripiprazole.[1] As such, it is a critical reference standard in the analytical testing of Aripiprazole to ensure the purity and safety of the active pharmaceutical ingredient (API). Understanding its chemical properties, including its molecular weight, is fundamental for accurate quantification and characterization.
Isotopic Labeling with Deuterium
Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used in this practice.[2][3] Deuteration can strategically alter the physicochemical properties of a compound, most notably its molecular weight, without significantly changing its chemical reactivity.[4] This makes deuterated compounds invaluable as internal standards in quantitative mass spectrometry-based assays.[5]
The Significance of Molecular Weight in Pharmaceutical Analysis
Defining Molecular Weight
The molecular weight of a compound is the mass of one molecule of that substance. It is a fundamental property used to determine the molar mass and to confirm the identity and purity of a substance. In the context of this guide, we will consider both the monoisotopic mass (the mass of a molecule calculated using the mass of the most abundant isotope of each element) and the average molecular weight (a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule).
Mass Spectrometry: A Cornerstone of Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the primary method for determining the molecular weight of compounds and for distinguishing between a non-labeled compound and its deuterated analogs. The precise mass measurements afforded by high-resolution mass spectrometry are essential for confirming the successful incorporation of deuterium atoms.[6]
Molecular Weight of Non-Deuterated 2-Deschloro Aripiprazole
Chemical Structure and Formula
To accurately calculate the molecular weight, the precise chemical formula must be known. The chemical formula for 2-Deschloro Aripiprazole is C₂₃H₂₈ClN₃O₂.[7][8]
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.
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Average Molecular Weight: This is calculated using the standard atomic weights of the elements.
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
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Chlorine (Cl): 35.453 u
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Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The average molecular weight of 2-Deschloro Aripiprazole is approximately 413.94 g/mol .[1][9][10]
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-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element.
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¹²C: 12.000000 u
-
¹H: 1.007825 u
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³⁵Cl: 34.968853 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
The monoisotopic mass of 2-Deschloro Aripiprazole is approximately 413.1870 u .[7][11]
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The Technical Landscape of Deuterated 2-Deschloro Aripiprazole
The Rationale for Deuteration
Deuterated analogs of 2-Deschloro Aripiprazole are primarily synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[12] The key advantages of using a deuterated internal standard are:
-
Co-elution: The deuterated analog has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring they elute at the same time.
-
Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.
-
Improved Accuracy and Precision: The use of a co-eluting internal standard corrects for variations in sample preparation and instrument response, leading to more reliable quantitative results.
Calculating the Molecular Weight of Deuterated Analogs
The molecular weight of a deuterated compound is calculated by considering the number of deuterium atoms incorporated. The atomic mass of deuterium (²H) is approximately 2.014102 u.[2][13] For each hydrogen atom (¹H, atomic mass ≈ 1.007825 u) that is replaced by a deuterium atom, there is a mass increase of approximately 1.006277 u.
Step-by-Step Calculation Protocol:
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Determine the molecular formula of the non-deuterated compound: For 2-Deschloro Aripiprazole, this is C₂₃H₂₈ClN₃O₂.
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Calculate the monoisotopic mass of the non-deuterated compound: As calculated previously, this is approximately 413.1870 u.
-
Identify the number of deuterium substitutions (n): This is typically denoted as 'dₙ', for example, d₄ for four deuterium substitutions.
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Calculate the mass increase: Multiply the number of deuterium atoms (n) by the mass difference between deuterium and protium (²H - ¹H).
-
Mass increase = n * (2.014102 u - 1.007825 u) = n * 1.006277 u
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-
Calculate the monoisotopic mass of the deuterated compound: Add the mass increase to the monoisotopic mass of the non-deuterated compound.
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Monoisotopic Mass (deuterated) = Monoisotopic Mass (non-deuterated) + (n * 1.006277 u)
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Tabulated Molecular Weight Data
The following table summarizes the calculated monoisotopic masses for commonly synthesized deuterated variants of 2-Deschloro Aripiprazole.
| Isotopologue | Number of Deuterium Atoms (n) | Monoisotopic Mass (u) | Average Molecular Weight ( g/mol ) |
| 2-Deschloro Aripiprazole-d₄ | 4 | 417.2121 | 417.97 |
| 2-Deschloro Aripiprazole-d₈ | 8 | 421.2372 | 422.00 |
Note: Average molecular weights are approximated for simplicity.
Experimental Workflow: Mass Spectrometric Analysis
Sample Preparation
A typical sample preparation for the analysis of 2-Deschloro Aripiprazole in a biological matrix (e.g., plasma) would involve protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte and the deuterated internal standard.
LC-MS Method Parameters
A reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is commonly employed. The chromatographic method is optimized to achieve separation from other matrix components, while the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Data Interpretation
The presence of deuterated 2-Deschloro Aripiprazole is confirmed by observing the expected precursor and product ion m/z values, which will be shifted by the mass of the incorporated deuterium atoms compared to the non-deuterated standard.
Experimental Workflow Diagram
Caption: A generalized workflow for the quantitative analysis of 2-Deschloro Aripiprazole using a deuterated internal standard.
Conclusion
The precise determination of the molecular weight of deuterated 2-Deschloro Aripiprazole is a fundamental requirement for its use as an internal standard in quantitative bioanalysis. This guide has provided a comprehensive overview of the principles and a step-by-step methodology for calculating this critical parameter. A thorough understanding of these concepts is essential for ensuring the accuracy and reliability of analytical data in drug development and clinical research.
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